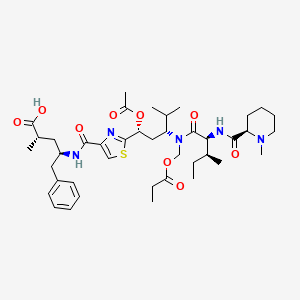
Dechloro Chlonixin-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dechloro Chlonixin-d7 is a deuterated derivative of Chlonixin, a non-steroidal anti-inflammatory drug. The deuterium labeling is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound. This compound is primarily utilized in scientific research and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dechloro Chlonixin-d7 involves the deuteration of Chlonixin. The process typically includes the following steps:
Deuteration of Chlonixin: Chlonixin is subjected to a deuteration reaction using deuterium gas or deuterated reagents under controlled conditions. This step ensures the incorporation of deuterium atoms into the molecular structure of Chlonixin.
Purification: The deuterated product is then purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Chlonixin are deuterated using industrial-scale reactors.
Purification and Quality Control: The deuterated product undergoes rigorous purification and quality control measures to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dechloro Chlonixin-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Dechloro Chlonixin-d7 is widely used in scientific research, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Chlonixin.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new drugs by providing insights into the behavior of Chlonixin in biological systems.
Biological Research: Employed in studies related to inflammation and pain management.
Mécanisme D'action
Dechloro Chlonixin-d7 exerts its effects by inhibiting the cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces inflammation and provides analgesic effects. The deuterium labeling does not alter the mechanism of action but helps in tracking the compound in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlonixin: The parent compound, a non-steroidal anti-inflammatory drug.
Diclofenac: Another non-steroidal anti-inflammatory drug with similar properties.
Ibuprofen: A widely used non-steroidal anti-inflammatory drug.
Uniqueness
Dechloro Chlonixin-d7 is unique due to its deuterium labeling, which provides advantages in research applications. The deuterium atoms make it easier to study the pharmacokinetics and metabolic pathways without altering the biological activity of the parent compound.
Propriétés
Formule moléculaire |
C13H12N2O2 |
|---|---|
Poids moléculaire |
235.29 g/mol |
Nom IUPAC |
2-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-2-3-7-11(9)15-12-10(13(16)17)6-4-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17)/i1D3,2D,3D,5D,7D |
Clé InChI |
ZAYXWXOVWFNPTQ-DGWPMGPKSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])NC2=C(C=CC=N2)C(=O)O)[2H])[2H] |
SMILES canonique |
CC1=CC=CC=C1NC2=C(C=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


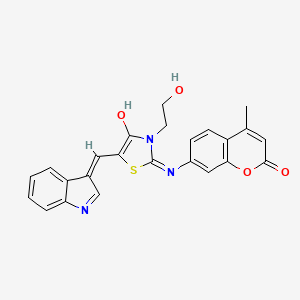
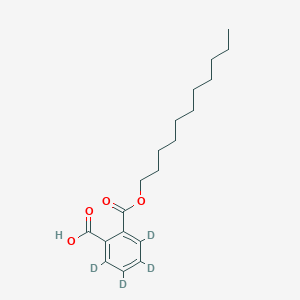
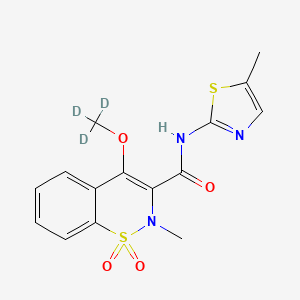
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
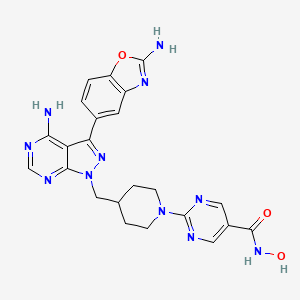

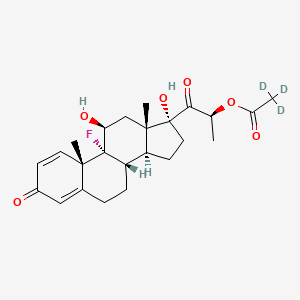
![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)


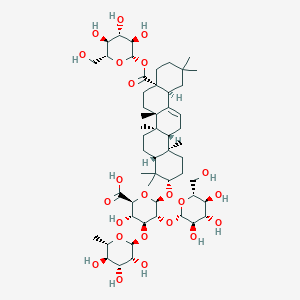
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
